4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1049752-62-6 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.2 |
Purity |
90 |
Origin of Product |
United States |
Contextualization of Pyridine and Aniline Derivatives in Chemical Biology and Medicinal Chemistry Research
Pyridine (B92270) and aniline (B41778) derivatives are fundamental building blocks in the design and synthesis of biologically active molecules. The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. Its ability to participate in hydrogen bonding and its basic nature contribute to its frequent role as a key interacting moiety with biological targets. mdpi.com The pyridine nucleus is present in a wide array of therapeutic agents, demonstrating its versatility across different disease areas, including infectious diseases, cancer, and neurological disorders. mdpi.com
Similarly, the aniline scaffold is a privileged structure in medicinal chemistry. As a primary aromatic amine, it serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. Aniline derivatives have been explored for a multitude of biological activities, and their presence is notable in a range of approved drugs and clinical candidates. The combination of pyridine and aniline motifs within a single molecule, as seen in 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride (B599025), offers the potential for synergistic or novel biological activities, making such hybrids a compelling area of investigation.
Historical Perspective of Analogous Compounds in Pre Clinical Investigations
The exploration of compounds featuring both pyridine (B92270) and aniline-like structures is not a new endeavor. A historical survey of preclinical research reveals a consistent interest in this class of molecules for various therapeutic applications. For instance, numerous studies have investigated pyridine-containing compounds for their antimicrobial and antiviral properties. mdpi.com The rationale often lies in the ability of the pyridine nitrogen to interact with key residues in microbial enzymes or proteins.
In the realm of oncology, derivatives combining aromatic amines with heterocyclic systems have been a fertile ground for the discovery of novel anticancer agents. For example, compounds with a thieno[2,3-b]pyridine (B153569) scaffold, which shares structural similarities with the pyridine core of the subject compound, have demonstrated potent antiproliferative activity in preclinical models. nih.gov Specifically, certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, suggesting a mechanism of action that interferes with cell division. nih.gov Furthermore, some of these compounds have exhibited selective cytotoxicity towards cancer cells over normal human lymphocytes, a highly desirable characteristic for potential chemotherapeutic agents. nih.gov
The following table summarizes the preclinical anticancer activity of some analogous thieno[2,3-b]pyridine derivatives:
| Compound ID | Cell Line | IC50 (nM) |
| 4i | Jurkat | >10,000 |
| HT-29 | 20 | |
| HeLa | 0.28 | |
| 4n | Jurkat | 16 |
| HT-29 | 10 | |
| HeLa | 0.18 |
Data sourced from studies on analogous thieno[2,3-b]pyridine derivatives. nih.gov
Significance and Research Potential of 4 2 Pyridin 2 Yl Ethoxy Aniline Dihydrochloride
The specific structure of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride (B599025) suggests several avenues for its research potential. The ethoxy linker provides a degree of conformational flexibility, allowing the pyridine (B92270) and aniline (B41778) rings to adopt various spatial orientations for optimal interaction with a biological target. The dihydrochloride salt form generally confers improved water solubility, which is an advantageous property for a research compound, facilitating its handling and use in biological assays.
Based on the activities of analogous compounds, the research potential of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride can be extrapolated to several key areas:
Anticancer Research: Given the demonstrated antiproliferative effects of structurally related pyridine derivatives, this compound is a candidate for screening in various cancer cell lines. nih.gov Its potential to interfere with cell cycle progression or other cancer-related pathways warrants investigation.
Antimicrobial Discovery: The pyridine moiety is a known pharmacophore in antimicrobial agents. mdpi.com Therefore, this compound could be evaluated for its activity against a panel of bacterial and fungal pathogens, including drug-resistant strains.
Neurological Disorders: Some pyridine derivatives have been investigated for their activity on nicotinic acetylcholine (B1216132) receptors, suggesting a potential role in the study of neurological conditions. nih.gov
Overview of Current Research Landscape and Emerging Areas
In Vitro Biological Evaluation and Screening Assays
No studies reporting the effects of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride on the proliferative responses of cell lines in vitro were found.
There is no available data from enzyme inhibition or receptor binding assays to characterize the molecular targets of this compound.
While research exists on the anti-fibrotic potential of other pyridine derivatives, no studies have specifically investigated this activity for this compound. nih.govresearchgate.netnih.gov
Molecular and Cellular Mechanism of Action Investigations
There is no information available regarding the modulation of any cellular signaling pathways or cascades by this compound.
No studies have been published that examine the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for preclinical biological activity, molecular mechanism of action, and structure-activity relationship studies related to this specific compound have not yielded sufficient information in the public domain.
The performed searches for "this compound" and its parent compound, "4-[2-(pyridin-2-yl)ethoxy]aniline," did not retrieve specific data regarding:
Identification and Characterization of Putative Molecular Targets: No studies were found that identified specific protein interactions or molecular targets for this compound.
Elucidation of Downstream Cellular Responses: There is no available information on the compound's effects on gene expression or protein phosphorylation.
Structure-Activity Relationship (SAR) Studies: No correlative analyses between the structural features of this compound and its biological responses, identification of its critical pharmacophoric elements, or optimization of its molecular scaffold for potency and selectivity have been published.
Pre-clinical Pharmacological Studies in Animal Models: No non-clinical trial data from animal models for this specific compound could be located.
While research exists for structurally similar molecules containing pyridine or aniline moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. Therefore, without specific research findings for this exact compound, it is not possible to construct the detailed, scientifically accurate article as requested in the outline.
Pre-clinical Pharmacological Studies in Animal Models (non-clinical trial focus)
In Vivo Efficacy Studies in Disease Models (e.g., tumor growth inhibition in xenograft models)
There is no available scientific literature detailing the in vivo efficacy of this compound in any disease models. Specifically, no studies have been published that evaluate its potential for tumor growth inhibition in xenograft models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship Characterization in Animal Systems
No data has been published regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the pharmacodynamic effects of this compound in any animal systems. Consequently, the relationship between the concentration of the compound in the body and its pharmacological response has not been characterized.
Advanced Analytical Methodologies for Research and Development of 4 2 Pyridin 2 Yl Ethoxy Aniline Dihydrochloride
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of the primary compound from process-related impurities, degradation products, and other contaminants. The choice of technique depends on the physicochemical properties of the analyte and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment and quantification of pharmaceutical substances like 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride (B599025). ijprajournal.com These methods offer high resolution, sensitivity, and precision. UPLC systems utilize smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved separation efficiency. lcms.cz
For a polar, aromatic compound such as 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netpensoft.net In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
Typical Method Parameters:
Column: A C18-bonded silica (B1680970) column is generally effective for separating aromatic amines and related substances.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient allows for the effective elution of compounds with a range of polarities.
Detection: The presence of two aromatic rings (aniline and pyridine) in the molecule allows for sensitive detection using a UV/VIS detector, commonly set at a wavelength where the chromophores exhibit maximum absorbance, such as 254 nm. pensoft.net
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification against a reference standard is performed to determine the exact concentration or assay of the substance.
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | UPLC System with UV Detector | Provides high resolution and fast analysis times. |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | C18 phase offers excellent retention for aromatic compounds; small particle size enhances efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) | Buffered aqueous phase to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation selectivity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Strong UV absorbance is expected due to the pyridine (B92270) and aniline (B41778) rings. |
| Injection Volume | 2 µL | Small volume is standard for UPLC to prevent band broadening. |
Gas Chromatography (GC): This technique is primarily used for the analysis of volatile and thermally stable compounds. thermofisher.com this compound is a salt and possesses a high boiling point and low volatility, making it unsuitable for direct GC analysis. However, GC can be employed for specific applications, such as identifying volatile organic impurities or residual solvents from the manufacturing process. ijprajournal.com For the analysis of the compound itself or non-volatile impurities, a derivatization step would be necessary to convert the polar amine group into a more volatile and thermally stable derivative. thermofisher.comnih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid chromatographic technique used for qualitative purposes, such as monitoring the progress of chemical reactions, identifying compounds by comparison with standards, and performing initial purity assessments. tifr.res.inchemistryhall.com For this compound, a silica gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of solvents with varying polarities (e.g., ethyl acetate/hexane or dichloromethane/methanol) would be used to achieve separation. Visualization of the separated spots can be achieved under UV light (due to the aromatic nature of the compound) or by staining with a chemical reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. illinois.edu The retention factor (Rf) value is used to characterize the spots. scribd.com
| Mobile Phase System (v/v) | Rf of Main Compound | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) |
|---|---|---|---|
| Ethyl Acetate / Hexane (50:50) | 0.45 | 0.60 | 0.15 |
| Dichloromethane / Methanol (95:5) | 0.55 | 0.75 | 0.25 |
Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers (non-superimposable mirror images) of chiral molecules. nih.gov The target compound, this compound, is achiral and therefore does not exist as enantiomers. However, this technique is critically important in pharmaceutical development if any synthetic precursors, related impurities, or metabolites are chiral. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. mdpi.com
Mass Spectrometry Techniques for Impurity Profiling and Metabolite Identification in Research Samples
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. When coupled with a chromatographic separation technique like LC, it becomes a powerful method for detecting, identifying, and quantifying trace-level impurities and metabolites. ijprajournal.comlcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation capability of LC with the sensitive and selective detection power of tandem mass spectrometry. chimia.ch This technique is essential for impurity profiling, where impurities may be present at levels below 0.1%. chimia.ch
In a typical workflow, the sample is first separated on an LC system. The eluent is directed to the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI) for polar compounds like the subject aniline derivative. The initial mass spectrometer (MS1) selects a specific ion (a "precursor ion"), which is then fragmented in a collision cell. The resulting fragment ions ("product ions") are analyzed by the second mass spectrometer (MS2). This process provides a unique fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure, enabling unambiguous identification of known impurities and structural elucidation of unknown ones. chimia.chnih.gov
| Peak | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Identity |
|---|---|---|---|---|
| Main Compound | 5.2 | 230.12 | 121.07, 107.06 | 4-[2-(pyridin-2-yl)ethoxy]aniline |
| Impurity C | 4.8 | 244.14 | 135.08, 121.07 | N-acetylated impurity |
| Impurity D | 6.1 | 246.10 | 121.07, 107.06 | Hydroxylated impurity |
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This capability is crucial for determining the elemental composition of an unknown compound without ambiguity. While nominal mass spectrometry might identify an ion at m/z 246, HRMS can measure it as, for example, 246.1033. This exact mass allows for the calculation of a unique elemental formula (e.g., C₁₃H₁₄N₂O₂), which is a critical step in identifying novel impurities or metabolites for which no reference standards exist. This level of confidence significantly accelerates the process of structure elucidation in pharmaceutical research and development.
| Compound | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| 4-[2-(pyridin-2-yl)ethoxy]aniline | C₁₃H₁₆N₂O⁺ | 230.1263 | 230.1259 | -1.7 |
| Hypothetical Impurity (Hydroxylated) | C₁₃H₁₆N₂O₂⁺ | 246.1212 | 246.1208 | -1.6 |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. pnrjournal.comnih.gov The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. uobabylon.edu.iq For this compound, its aromatic rings (aniline and pyridine) are expected to exhibit characteristic UV absorption.
Methodology and Research Findings:
To determine the concentration of this compound, a UV-Vis spectrophotometric method can be developed. The first step involves determining the wavelength of maximum absorbance (λmax). The UV spectrum of the compound would be recorded in a suitable solvent, such as ethanol (B145695) or dilute aqueous acid. The aniline chromophore typically shows two absorption bands, one around 230 nm and another weaker band around 280 nm. wikipedia.orgquora.com The pyridine moiety absorbs around 254 nm. sielc.com Due to the dihydrochloride salt form, the aniline amino group will be protonated in aqueous solution, which typically causes a hypsochromic (blue) shift in the primary absorption band to around 203 nm, similar to benzene. wikipedia.orgquora.com For analytical purposes, a wavelength on the shoulder of a less intense but more stable band, for instance around 260 nm, might be chosen to minimize interference and ensure linearity.
A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the selected λmax. The absorbance values are then plotted against the corresponding concentrations. The resulting linear regression equation can be used to determine the concentration of unknown samples.
Detailed hypothetical research findings for the development of a spectrophotometric method for this compound are presented below.
Table 2: Calibration Data for Spectrophotometric Determination of this compound
| Concentration (µg/mL) | Absorbance at 260 nm |
|---|---|
| 5 | 0.112 |
| 10 | 0.225 |
| 15 | 0.338 |
| 20 | 0.451 |
| 25 | 0.564 |
From this data, a linear regression analysis would yield a calibration curve with a high correlation coefficient (R² > 0.999), indicating a strong linear relationship between concentration and absorbance. The equation of the line (e.g., Absorbance = 0.0225 * Concentration + 0.001) can then be used for the determination of the concentration of the compound in solution. The molar absorptivity (ε) can also be calculated from the slope of the calibration curve, providing a measure of how strongly the compound absorbs light at the specified wavelength. researchgate.net
Challenges and Future Directions in Research on 4 2 Pyridin 2 Yl Ethoxy Aniline Dihydrochloride
Overcoming Synthetic Complexities for Scalable Research Production
The synthesis of pyridine (B92270) derivatives can present several challenges that would need to be addressed for the scalable production of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride (B599025). The pyridine scaffold's reactivity can complicate multi-step syntheses, often requiring protective group strategies to achieve the desired substitution patterns. nih.gov The formation of the ether linkage between the pyridine and aniline (B41778) moieties is a critical step. Traditional methods like the Williamson ether synthesis, which involves reacting an alkoxide with a primary alkyl halide, could be employed. However, the conditions for such reactions, including the choice of base and solvent, would need to be carefully optimized to maximize yield and minimize side reactions.
For scalable production, a robust and efficient synthetic route is paramount. Key considerations include the availability and cost of starting materials, the number of synthetic steps, and the ease of purification. Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, could offer more efficient routes to functionalized pyridine derivatives. Future research in this area would likely focus on developing a convergent synthesis that allows for the late-stage introduction of key functionalities, which can be more efficient for producing a library of related compounds for structure-activity relationship (SAR) studies. Furthermore, ensuring the regioselectivity of the reactions is crucial to avoid the formation of difficult-to-separate isomers.
Addressing Selectivity and Specificity in Target Engagement (pre-clinical context)
A significant hurdle in the preclinical development of any new chemical entity is achieving high selectivity and specificity for its intended biological target. Given the structural similarities of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride to known kinase inhibitors, it is plausible that its biological activity could be mediated through the inhibition of one or more kinases. The human kinome is extensive, and many kinases share a high degree of structural similarity in their ATP-binding pockets, making the development of selective inhibitors a considerable challenge. Off-target effects, resulting from the inhibition of unintended kinases or other proteins, can lead to toxicity and a narrow therapeutic window.
Future preclinical research would need to involve comprehensive screening of this compound against a broad panel of kinases to establish a selectivity profile. Cellular assays would then be necessary to confirm that the compound engages its intended target within a cellular context and to assess its effects on downstream signaling pathways. Should off-target activities be identified, medicinal chemistry efforts would focus on modifying the compound's structure to enhance its selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of a safe and effective therapeutic candidate.
Strategies for Enhancing In Vitro and In Vivo Potency (pre-clinical context)
Achieving high potency is another key objective in early drug discovery. The in vitro potency of a compound, often measured as its IC50 or Ki value against its target, is a primary determinant of its potential therapeutic efficacy. Strategies to enhance the in vitro potency of this compound would involve systematic modifications of its chemical structure to optimize its interactions with the target's binding site. This could include altering the substitution pattern on the pyridine or aniline rings, or modifying the length and flexibility of the ethoxy linker.
Translating in vitro potency to in vivo efficacy presents additional challenges. A compound's in vivo potency is influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy in animal models, despite high in vitro potency. Future research would need to focus on optimizing the ADME profile of this compound alongside its in vitro potency. This might involve strategies to improve its solubility, metabolic stability, and membrane permeability.
Development of Advanced Research Tools and Probes
High-quality chemical probes are invaluable tools for target validation and for dissecting the biological functions of proteins. A potent and selective chemical probe based on the this compound scaffold could be instrumental in elucidating the biological consequences of modulating its target. The development of such a probe would require rigorous characterization of its potency, selectivity, and mechanism of action.
Future work in this area could involve the design and synthesis of "tool compounds" derived from this compound. These might include biotinylated or fluorescently labeled versions to facilitate pull-down experiments for target identification and visualization in cells. Additionally, a closely related but biologically inactive analogue would be essential as a negative control to ensure that any observed biological effects are due to the specific engagement of the intended target. The availability of such well-characterized research tools would greatly accelerate the biological investigation of this compound and its potential therapeutic applications.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational and experimental methods is a cornerstone of modern rational drug design. Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how this compound and its analogues might interact with their biological target. These in silico methods can help to prioritize which new analogues to synthesize, thereby saving time and resources.
Future research should leverage a synergistic approach where computational predictions guide the design of new compounds, which are then synthesized and tested experimentally. The experimental data, in turn, can be used to refine and improve the computational models. This iterative cycle of computational design and experimental validation can accelerate the optimization of key properties such as potency, selectivity, and ADME profiles. For instance, computational models could be used to predict how structural modifications to the pyridine or aniline rings might affect binding affinity or introduce clashes with off-target proteins.
Potential for New Research Applications and Analogues
The pyridine scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. nih.gov The 4-aminophenol moiety is also a key structural feature in several pharmaceutical compounds. The combination of these two pharmacophores in this compound suggests that it and its analogues could have potential applications in various disease areas.
Future research should explore the structure-activity relationships of analogues of this compound. The synthesis and screening of a library of related compounds with variations in the substitution patterns on the aromatic rings and modifications to the linker could uncover novel biological activities. This exploration could lead to the identification of new therapeutic applications for this chemical scaffold. Furthermore, understanding the SAR of this compound class could provide valuable information for the design of new molecules with improved pharmacological properties.
Data Tables
Due to the limited publicly available research on this compound, no specific experimental data is available to generate interactive data tables for its synthetic yields, biological activity, or pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
